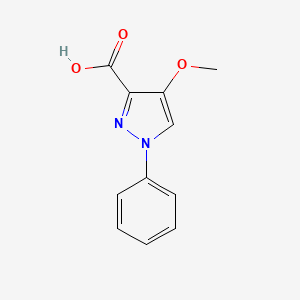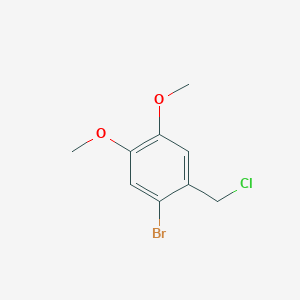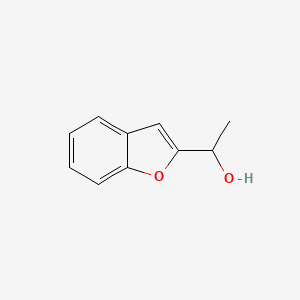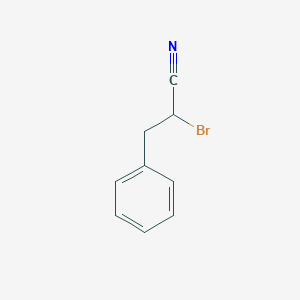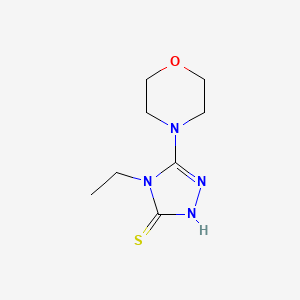
4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C8H14N4OS and a molecular weight of 214.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol” consists of a 1,2,4-triazole ring substituted with an ethyl group, a morpholinyl group, and a thiol group .
Physical And Chemical Properties Analysis
“4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol” is a solid compound that should be stored at room temperature. It has a melting point of 16° C .
Wissenschaftliche Forschungsanwendungen
Neuroprotection and Anti-neuroinflammatory Agents
- Field : Pharmaceutical Research
- Application : The compound is used as a potential neuroprotective and anti-neuroinflammatory agent .
- Method : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Anticancer Agents
- Field : Medicinal Chemistry
- Application : The compound is used as a promising anticancer agent .
- Method : A series of novel 1,2,4-triazole derivatives were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Surface Enhanced Raman Scattering (SERS) Probe
- Field : Analytical Chemistry
- Application : The compound is used in the design of a SERS-based probe for fast and accurate detection of DNA markers .
- Method : The compound is applied to a surface to enhance the Raman scattering effect, which is then used to detect DNA markers .
- Results : The application of the compound in this way allows for the fast and accurate detection of DNA markers .
Aromatase Inhibitors
- Field : Medicinal Chemistry
- Application : The compound is used as a potential aromatase inhibitor . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its overexpression in breast cancer .
- Method : The compound is designed based on the chemical structures of Letrozole, Anastrozole, and 4-triazolylflavans, which act as aromatase inhibitors . Molecular docking studies are done to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme .
- Results : The results indicated that most of the synthesized compounds have proper selectivity against cancer cell lines .
Antifungal Agents
- Field : Pharmaceutical Research
- Application : The compound is used as a potential antifungal agent .
- Method : The compound is designed based on the chemical structures of various marketed drugs like Ravuconazole, Estazolam, Alprazolam, Anastrozole, Trapidil, Letrozole, Ribavirin and Loreclezole . The antifungal activity is evaluated by testing the compound against various fungal strains .
- Results : The results indicated that most of the synthesized compounds have proper selectivity against fungal strains .
Antiviral Agents
- Field : Medicinal Chemistry
- Application : The compound is used as a potential antiviral agent .
- Method : The compound is designed based on the chemical structures of various marketed drugs like Ravuconazole, Estazolam, Alprazolam, Anastrozole, Trapidil, Letrozole, Ribavirin and Loreclezole . The antiviral activity is evaluated by testing the compound against various viral strains .
- Results : The results indicated that most of the synthesized compounds have proper selectivity against viral strains .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethyl-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS/c1-2-12-7(9-10-8(12)14)11-3-5-13-6-4-11/h2-6H2,1H3,(H,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSYDSSGQZYSEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=S)NN=C1N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171084 |
Source


|
| Record name | 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
847783-74-8 |
Source


|
| Record name | 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847783-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

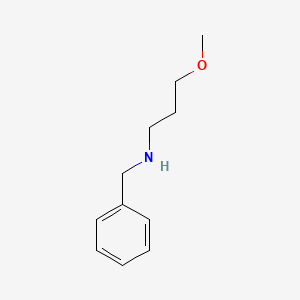
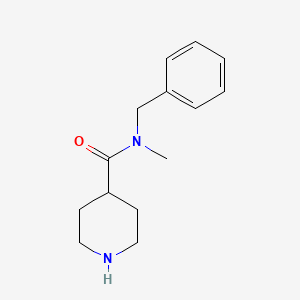
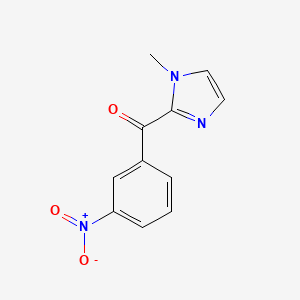

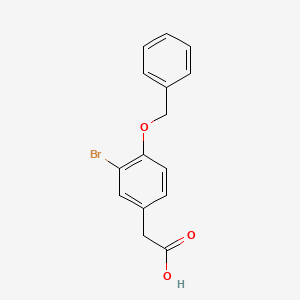
![5-[(Phenylsulfonyl)methyl]-2-furoic acid](/img/structure/B1276143.png)
![1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone](/img/structure/B1276148.png)
